molecular formula C11H14F2O B8309847 1-(2,3-Difluorophenyl)pentan-1-ol

1-(2,3-Difluorophenyl)pentan-1-ol

Cat. No.: B8309847
M. Wt: 200.22 g/mol
InChI Key: FDPUBVZGWJSXQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Difluorophenyl)pentan-1-ol (C₁₁H₁₃F₂O, molecular weight 214.22 g/mol) is a fluorinated aromatic alcohol characterized by a pentanol chain attached to a 2,3-difluorophenyl group.

Properties

Molecular Formula

C11H14F2O

Molecular Weight

200.22 g/mol

IUPAC Name

1-(2,3-difluorophenyl)pentan-1-ol

InChI

InChI=1S/C11H14F2O/c1-2-3-7-10(14)8-5-4-6-9(12)11(8)13/h4-6,10,14H,2-3,7H2,1H3

InChI Key

FDPUBVZGWJSXQY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=C(C(=CC=C1)F)F)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Application/Use Notable Properties Source
This compound C₁₁H₁₃F₂O 214.22 2,3-diF phenyl, pentanol chain Hypothetical synthesis High lipophilicity (predicted) N/A
Example 110 compound (EP 4 374 877) C₃₂H₃₂F₅N₅O₅S 697.69 2,3-diF phenyl, carboxamide, piperidine Pharmaceutical target LCMS m/z 598 [M+H]+, HPLC t_R=1.63 min
Goxalapladib (CAS 412950-27-7) C₄₀H₃₉F₅N₄O₃ 718.80 2,3-diF phenethyl, naphthyridine core Atherosclerosis treatment Biphenyl-trifluoromethyl pharmacophore
3-Methyl-1-pentanol C₆H₁₄O 102.17 Branched pentanol chain Industrial solvent Boiling point ~148°C

Key Comparative Insights

Fluorinated Aromatic Moieties

  • Electron-Withdrawing Effects: The 2,3-difluorophenyl group in this compound likely enhances resonance stabilization and reduces metabolic oxidation compared to non-fluorinated phenylpentanols. Similar effects are observed in EP 4 374 877 derivatives, where fluorine substitution improves binding affinity to enzymatic targets .
  • Lipophilicity: Fluorine atoms increase logP values, as seen in Goxalapladib (logP ~6.5), suggesting that this compound may exhibit higher membrane permeability than 3-Methyl-1-pentanol (logP ~1.5) .

Pharmacological Potential

  • Targeted Therapeutics : While this compound itself lacks documented pharmacological data, its structural analogs (e.g., EP 4 374 877 carboxamides) demonstrate activity in kinase or protease inhibition, attributed to the 2,3-difluorophenyl group’s role in hydrophobic pocket interactions .

Physicochemical Properties

  • Synthetic Accessibility : The use of 2,3-difluorobenzaldehyde as a reagent in EP 4 374 877 suggests feasible synthetic routes for the target compound via reductive amination or Grignard reactions .

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